MFCD18323460
Description
MFCD18323460 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. Such compounds are often explored for their biological activity, catalytic properties, or utility in organic synthesis.
Properties
IUPAC Name |
4-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN2O2/c14-12-2-1-8(6-15)5-10(12)9-3-4-16-7-11(9)13(17)18/h1-5,7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHTXVMLJVIZMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=C(C=NC=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692531 | |
| Record name | 4-(5-Cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-24-9 | |
| Record name | 4-(5-Cyano-2-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18323460 involves several steps, each requiring specific reaction conditions. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed information on the specific reagents and conditions used in the synthesis of this compound is essential for replicating the process in a laboratory setting .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity while minimizing environmental impact. Techniques such as distillation, crystallization, and chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: MFCD18323460 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
MFCD18323460 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role in drug development. Additionally, it has industrial applications in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of MFCD18323460 involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Structural and Functional Analogues
Based on evidence, compounds structurally or functionally similar to MFCD18323460 include:
Compound A : CAS 918538-05-3 (MDL MFCD11044885)
- Molecular Formula : C₆H₃Cl₂N₃
- Molecular Weight : 188.01 g/mol
- Key Properties: Solubility: 0.24 mg/mL (Log S = -2.99) Bioavailability Score: 0.55 CYP Inhibition: None Hazard Profile: H315 (skin irritation), H319 (eye irritation) .
Compound B : CAS 1533-03-5 (MDL MFCD00039227)
- Molecular Formula : C₁₀H₉F₃O
- Molecular Weight : 202.17 g/mol
- Key Properties :
Compound C : CAS 1046861-20-4 (MDL MFCD13195646)
- Molecular Formula : C₆H₅BBrClO₂
- Molecular Weight : 235.27 g/mol
- Key Properties :
Comparative Data Table
Key Differences and Implications
Chlorine vs. Trifluoromethyl Substituents :
- Compound A (chlorinated) exhibits higher reactivity in nucleophilic substitutions compared to Compound B (trifluoromethyl), which enhances metabolic stability in drug design .
- The trifluoromethyl group in Compound B improves lipophilicity (Log P = 2.15 vs. 0.78 for Compound C), influencing membrane permeability .
Molecular Weight and Solubility :
- Lower molecular weight compounds (e.g., Compound A) show better aqueous solubility, critical for oral bioavailability. This compound’s inferred weight (~190 g/mol) suggests balanced solubility and permeability .
Boron-Containing Derivatives :
- Compound C’s boronic acid moiety enables unique applications in Suzuki-Miyaura cross-coupling reactions, a feature absent in halogenated analogues like Compound A .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
